2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile
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Overview
Description
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpyrimidine-5-carbonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: Selective COX-2 inhibitors with lower incidence of adverse effects.
Uniqueness
2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidine core with methylsulfonyl and phenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
89079-63-0 |
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Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-methylsulfonyl-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O2S/c1-18(16,17)12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
InChI Key |
ZVLRNLARLDRPFC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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